molecular formula C5H14Cl2N2O2 B022402 4-Aza-DL-leucine dihydrochloride CAS No. 102029-69-6

4-Aza-DL-leucine dihydrochloride

Cat. No.: B022402
CAS No.: 102029-69-6
M. Wt: 205.08 g/mol
InChI Key: OZWNGZATZQMSHU-UHFFFAOYSA-N
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Description

4-Aza-DL-leucine dihydrochloride, also known as β-Dimethylamino-DL-alanine, is a leucine analogue . It is toxic for bacterial high-affinity branched-chain amino acid (BCAA) transport system (LIV-I) and is used to select mutants of the LIV-1 transporter .


Synthesis Analysis

The synthesis of this compound can be achieved by reacting L-mthis compound with ethylene oxide in the presence of hydrochloric acid.


Molecular Structure Analysis

The empirical formula of this compound is C5H12N2O2 · 2HCl . Its molecular weight is 205.08 . The SMILES string is OC(C(N)CN©C)=O.[H]Cl.[H]Cl .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It is stored at a temperature of -20°C .

Scientific Research Applications

  • Inhibition of Leucine Biosynthesis : 4-azaleucine inhibits leucine biosynthesis in Salmonella typhimurium. This inhibition causes a temporary growth halt and subsequent resumption of division, an effect that can be reversed with leucine (Stieglitz & Calvo, 1971).

  • Replacement in Multivalent Repression : It effectively replaces leucine in multivalent repression of threonine deaminase-forming potential in Escherichia coli. This suggests its role in regulating amino acid synthesis (Wasmuth & Umbarger, 1973).

  • Growth Inhibition in Bacteria : 4-Azaleucine is a potent growth inhibitor for Escherichia coli and moderately toxic for Leuconostoc dextranicum 8086. The growth toxicities it induces can be competitively reversed by leucine (Smith et al., 1963).

  • Slowing Disease Progression : Acetyl-l-leucine, a derivative, slows disease progression in lysosomal storage disorders, potentially benefiting patients with neurological issues like ataxia and GM2 gangliosidosis (Kaya et al., 2021).

  • Protein Synthesis Stimulation : Leucine and its derivatives stimulate protein synthesis through specific pathways, making them unique among branched-chain amino acids (Anthony et al., 2000).

  • Inhibition of Aminopeptidase : Chloromethylketone analogues of dl-leucine effectively inhibit leucine aminopeptidase, indicating potential therapeutic applications (Birch et al., 1972).

  • Genetic Code Expansion : Incorporating azaleucine into a thymidine-deficient mutant of Escherichia coli can restore activity, potentially widening the genetic code and its applications (Lemeignan et al., 1993).

  • Analytical Applications : Methods have been developed to determine D- and L-enantiomers of leucine and other derivatives in plasma, which are suitable for pharmacokinetic studies (Hasegawa et al., 1999).

Mechanism of Action

4-Aza-DL-leucine dihydrochloride is used as a leucine analogue that is toxic for bacterial high-affinity branched-chain amino acid (BCAA) transport system (LIV-I). It is used to select mutants of the LIV-1 transporter .

Safety and Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWNGZATZQMSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920535
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-69-6
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aza-DL-leucine dihydrochloride
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4-Aza-DL-leucine dihydrochloride
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4-Aza-DL-leucine dihydrochloride
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4-Aza-DL-leucine dihydrochloride
Reactant of Route 6
4-Aza-DL-leucine dihydrochloride

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